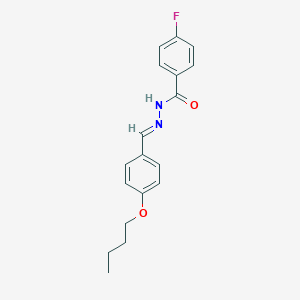![molecular formula C18H20N2O3 B450884 3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B450884.png)
3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound characterized by its nitro group and benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent amide formation involves the reaction of the nitrated compound with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-amino-N-(2-isopropyl-6-methylphenyl)-3-methylbenzamide.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its observed biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-nitro-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide
- 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide is unique due to its specific structural features, including the presence of both a nitro group and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4g/mol |
Nom IUPAC |
3-methyl-N-(2-methyl-6-propan-2-ylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-11(2)15-7-5-6-12(3)17(15)19-18(21)14-8-9-16(20(22)23)13(4)10-14/h5-11H,1-4H3,(H,19,21) |
Clé InChI |
PIBGPEHELKRWEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B450801.png)

![4-Ethyl 2-methyl 5-[(4-bromobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B450806.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B450808.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B450811.png)
![N-(3,4-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450812.png)

![Methyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450814.png)
![{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B450816.png)
![Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B450817.png)
![N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B450818.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B450820.png)

